molecular formula C15H17N5O3 B2580767 6-hydroxy-N-((2-morpholinopyridin-4-yl)methyl)pyrimidine-4-carboxamide CAS No. 2034632-94-3

6-hydroxy-N-((2-morpholinopyridin-4-yl)methyl)pyrimidine-4-carboxamide

Numéro de catalogue B2580767
Numéro CAS: 2034632-94-3
Poids moléculaire: 315.333
Clé InChI: PLGBUYXUXMTUAT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-hydroxy-N-((2-morpholinopyridin-4-yl)methyl)pyrimidine-4-carboxamide, also known as JNJ-26481585, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently being investigated in clinical trials.

Mécanisme D'action

6-hydroxy-N-((2-morpholinopyridin-4-yl)methyl)pyrimidine-4-carboxamide is a selective inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme. LSD1 is a histone demethylase that plays a key role in gene regulation. By inhibiting LSD1, this compound leads to the accumulation of histone methylation, which in turn leads to the repression of gene expression. This repression of gene expression has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt the tumor microenvironment. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This inhibition of angiogenesis has been shown to have anti-tumor effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 6-hydroxy-N-((2-morpholinopyridin-4-yl)methyl)pyrimidine-4-carboxamide is its selectivity for LSD1. This selectivity reduces the risk of off-target effects and toxicity. In addition, this compound has been shown to have good pharmacokinetic properties, which makes it suitable for use in clinical trials. One of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the study of 6-hydroxy-N-((2-morpholinopyridin-4-yl)methyl)pyrimidine-4-carboxamide. One direction is the investigation of its potential use in combination with other anti-cancer agents. Another direction is the investigation of its potential use in the treatment of other types of cancer. In addition, further studies are needed to understand the mechanism of action of this compound and its effects on gene expression. Finally, the development of more potent and selective LSD1 inhibitors is an important area of research.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for use in cancer treatment. Its selectivity for LSD1 reduces the risk of off-target effects and toxicity, and it has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt the tumor microenvironment. However, further studies are needed to fully understand its mechanism of action and potential uses.

Méthodes De Synthèse

The synthesis of 6-hydroxy-N-((2-morpholinopyridin-4-yl)methyl)pyrimidine-4-carboxamide involves several steps. The starting material for the synthesis is 4-chloro-6-hydroxypyrimidine. The first step involves the reaction of 4-chloro-6-hydroxypyrimidine with 2-morpholin-4-ylmethylpyridine to form this compound. The final product is obtained through purification using column chromatography.

Applications De Recherche Scientifique

6-hydroxy-N-((2-morpholinopyridin-4-yl)methyl)pyrimidine-4-carboxamide has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies, particularly in the treatment of hematological malignancies such as acute myeloid leukemia (AML) and multiple myeloma (MM). This compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt the tumor microenvironment.

Propriétés

IUPAC Name

N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c21-14-8-12(18-10-19-14)15(22)17-9-11-1-2-16-13(7-11)20-3-5-23-6-4-20/h1-2,7-8,10H,3-6,9H2,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGBUYXUXMTUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=C2)CNC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.